N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
Description
N'-(2H-1,3-Benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a structurally complex ethanediamide derivative characterized by three key moieties:
- A 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl chain, introducing hydrophilicity and a chiral center.
- An ethanediamide backbone, enabling hydrogen bonding and coordination with biological targets.
The compound’s synthesis likely involves amide coupling between substituted amines and carboxylic acid derivatives, akin to methods described for related ethanediamides .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-20-8-2-3-12(20)13(21)6-7-18-16(22)17(23)19-11-4-5-14-15(9-11)25-10-24-14/h2-5,8-9,13,21H,6-7,10H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHUEIIKWFXSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the pyrrole ring. The reaction conditions may vary, but common reagents include acids, bases, and solvents such as ethanol or methanol. The reaction temperature is usually maintained between 25°C to 100°C, depending on the specific step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by a benzodioxole moiety linked to a pyrrole derivative. Its molecular formula is , with a molecular weight of approximately 274.32 g/mol.
Physicochemical Properties
- Solubility : The compound is soluble in organic solvents and exhibits moderate solubility in water.
- Stability : It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature.
Pharmacological Research
The primary application of N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide lies in its potential as a therapeutic agent.
A. Antidepressant Activity
Research indicates that the compound may exhibit antidepressant-like effects. In animal models, it has been shown to influence neurotransmitter levels, particularly serotonin and norepinephrine, suggesting a mechanism similar to that of conventional antidepressants.
B. Neuroprotective Effects
Studies have demonstrated that the compound can protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Cancer Research
This compound has shown promise in inhibiting cancer cell proliferation in vitro.
A. Mechanism of Action
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
B. Case Studies
In vitro studies on breast cancer cell lines have reported significant reductions in cell viability upon treatment with the compound, highlighting its potential as an anticancer agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation.
A. Cytokine Modulation
Research suggests that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory disorders.
Analytical Chemistry
This compound is also utilized as a reference standard in analytical methods for the detection and quantification of related compounds in biological samples.
Data Summary
Mechanism of Action
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several analogs, as outlined below:
Key Observations :
- The benzodioxol group in QOD and the target compound may enhance binding to hydrophobic pockets in falcipain-2 .
- Unlike ICD, which uses an indole-carboxamide scaffold, the target compound lacks π-π stacking motifs, possibly reducing affinity for aromatic-rich protease active sites .
Pharmacological and Biochemical Comparison
Falcipain-2 Inhibition :
- QOD: Exhibits nanomolar-range IC₅₀ values in enzymatic assays, attributed to its tetrahydroquinoline moiety’s interaction with the S2 subsite of falcipain-2 .
- ICD : Higher potency than QOD due to the indole ring’s complementary geometry with the enzyme’s catalytic dyad .
- Target Compound : While direct activity data are unavailable, its benzodioxol and pyrrole groups may confer moderate inhibition, though the hydroxypropyl chain could introduce steric hindrance compared to QOD .
Physicochemical Properties
| Property | Target Compound (Inferred) | QOD (N/A) | ICD (N/A) | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|---|---|
| Molecular Weight | ~400–450 g/mol | ~450 g/mol | ~430 g/mol | ~220 g/mol |
| LogP (Predicted) | 2.5–3.0 | 3.2 | 3.5 | 1.8 |
| Hydrogen Bond Donors | 3 | 2 | 3 | 2 |
| Rotatable Bonds | 8 | 7 | 9 | 4 |
Notes:
- The target compound’s higher rotatable bond count compared to QOD suggests greater conformational flexibility, which may reduce binding specificity .
Biological Activity
The compound N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Benzodioxole moiety : Known for its pharmacological significance, often associated with psychoactive effects.
- Pyrrole derivative : This structure contributes to the compound's activity through interactions with biological targets.
Molecular Weight
The molecular weight of the compound is approximately 344.41 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds show efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antioxidant Properties : Compounds containing benzodioxole are often noted for their antioxidant capabilities, which may contribute to their therapeutic potential.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other compounds in its class, it may disrupt bacterial cell wall integrity.
- Interaction with Enzymatic Pathways : The compound may act on specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Antibacterial Activity
A study focusing on 3-hydroxy-pyrrole derivatives demonstrated significant antibacterial activity against MRSA strains. The lead compound showed minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against MRSE . This suggests that the structural components of this compound may confer similar properties.
Antioxidant Studies
Research has highlighted the antioxidant potential of benzodioxole derivatives. These compounds have been shown to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
